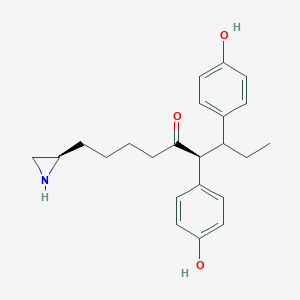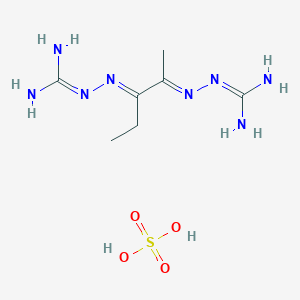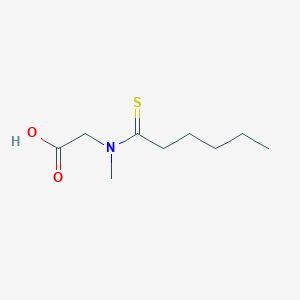![molecular formula C12H10N2O2 B035416 2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl CAS No. 106833-86-7](/img/structure/B35416.png)
2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl is a heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol This compound is characterized by its unique structure, which includes a phenyl group attached to a dihydrobioxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities.
Imidazoles: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl stands out due to its unique structure, which combines a phenyl group with a dihydrobioxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106833-86-7 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O2/c1-2-4-9(5-3-1)11-14-8-10(16-11)12-13-6-7-15-12/h1-5,8H,6-7H2 |
InChI Key |
AMXXKKDYJXVVPY-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)
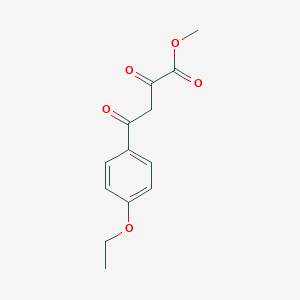
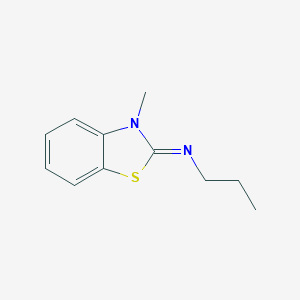
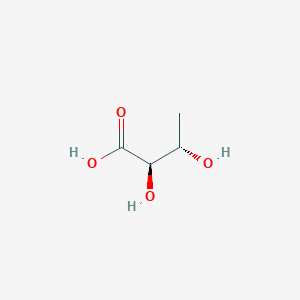
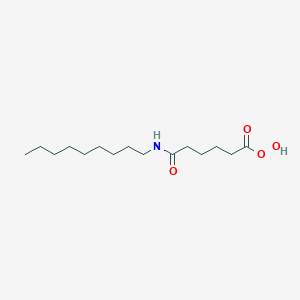
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
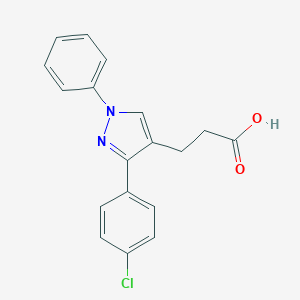

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)
